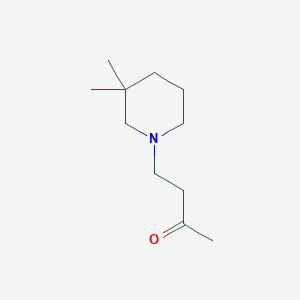

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one

Übersicht

Beschreibung

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one is an organic compound with the molecular formula C11H21NO It is a piperidine derivative, characterized by a piperidine ring substituted with a butanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylpiperidine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone moiety in 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one undergoes selective reduction to form secondary alcohols. For example:

-

Product : 4-(3,3-Dimethylpiperidin-1-yl)butan-2-ol.

-

Conditions : Room temperature, 1–4 hours.

In hydrogenation studies, palladium and rhodium catalysts have been employed to reduce unsaturated intermediates. For instance, rhodium-catalyzed hydrogenation under mild conditions (25°C, 1 atm H₂) achieves selective dehydroxylation while retaining fluorine substituents on the piperidine ring .

Oxidation Reactions

The ketone group can be oxidized to a carboxylic acid under strong conditions:

-

Product : 4-(3,3-Dimethylpiperidin-1-yl)butanoic acid.

-

Side Reactions : Over-oxidation may lead to decarboxylation or ring degradation.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions:

For bulky substituents, Ti(OiPr)₄-mediated reductive amination with NaBH(OAc)₃ is preferred to avoid steric hindrance .

Cyclization and Ring Functionalization

The compound serves as a precursor in multi-step syntheses:

-

Intramolecular Alder-ene Reaction : Nickel-catalyzed cyclization of 1,7-dienes yields trans-divinylpiperidines with high enantioselectivity (up to 98% ee) .

-

Photochemical [2 + 2] Cycloaddition : UV light induces bicyclic piperidinone formation, which is reducible to piperidines .

Sigma Receptor Modulation

Though primarily a pharmacological interaction, the piperidine ring’s nitrogen engages in hydrogen bonding with σ1/σ2 receptors. This modulates receptor affinity, influencing cytotoxic effects in cancer cell lines.

Comparative Reaction Data

The table below contrasts reactivity with structurally similar piperidine derivatives:

Wissenschaftliche Forschungsanwendungen

1.1. Pharmacological Properties

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

- Vasodilator Effects : Research indicates that compounds similar to this compound exhibit vasodilatory effects, which can be beneficial in treating cardiovascular disorders. This compound may function by modulating vascular smooth muscle tone, thereby improving blood flow and reducing hypertension .

- Opioid Receptor Interaction : The compound's ability to act on opioid receptors has been explored, suggesting potential applications in pain management or as part of opioid addiction therapies. Its interaction with the mu, delta, and kappa opioid receptors could lead to the development of new analgesic drugs with fewer side effects than traditional opioids .

2.1. Synthesis of Advanced Materials

This compound serves as a versatile building block in the synthesis of advanced materials.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. By incorporating it into polymer chains, researchers can tailor materials for applications ranging from drug delivery systems to high-performance coatings .

3.1. Synthetic Intermediate

In organic synthesis, this compound is valuable as an intermediate for producing more complex molecules.

- Building Block for Complex Molecules : This compound can be employed in various synthetic routes to create derivatives that have enhanced biological activity or novel properties. For example, its use in the synthesis of piperidine derivatives has been documented, which are often used in pharmaceuticals .

Case Study 1: Cardiovascular Applications

A study focusing on the vasodilatory effects of compounds structurally related to this compound demonstrated significant improvements in blood flow metrics in animal models. The results indicated potential for developing new treatments for conditions like Raynaud's syndrome and hypertension .

Case Study 2: Opioid Receptor Modulation

Research exploring the interaction of this compound with opioid receptors revealed promising results in modulating pain responses without the addictive properties typically associated with opioids. This opens avenues for developing safer analgesics .

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol: This compound has a similar structure but differs in the functional group attached to the piperidine ring.

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Another related compound with a pyridine ring instead of a piperidine ring.

Uniqueness

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a butanone group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, also known by its chemical structure C₁₈H₃₆N₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₃₆N₂

- Molecular Weight : 290.50 g/mol

- CAS Number : 57402903

The compound features a piperidine ring which is known for its ability to interact with various biological targets, contributing to its pharmacological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with piperidine structures often exhibit anticancer properties. In a study focusing on related piperidine derivatives, compounds showed significant cytotoxicity against various cancer cell lines. For instance, the IC50 values for related compounds were reported to be in the low micromolar range, suggesting potent anticancer activity .

2. Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, this compound may exert neuroprotective effects. Studies on similar piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems and provide protection against neurodegenerative processes .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise. Compounds with similar structures exhibited bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. . While specific data for this compound is limited, its structural analogs suggest potential in this area.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Receptor Modulation : The piperidine ring allows for interaction with various receptors in the central nervous system (CNS), which may account for both neuroprotective and psychoactive effects observed in related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

These findings reinforce the potential therapeutic applications of this compound across various fields.

Eigenschaften

IUPAC Name |

4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10(13)5-8-12-7-4-6-11(2,3)9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOUWPRDWFWMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343895-87-3 | |

| Record name | 4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.